N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 2-(2-fluorophenyl)ethylamine.
Coupling Reaction: The 7-hydroxy-4-methylcoumarin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated coumarin is then reacted with 2-(2-fluorophenyl)ethylamine to form the desired acetamide derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex coumarin derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress and inflammation.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the development of fluorescent dyes and sensors due to the inherent fluorescence of the coumarin moiety.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing the production of pro-inflammatory mediators.
Pathways Involved: By inhibiting these enzymes, the compound can modulate the arachidonic acid pathway, leading to reduced inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar fluorescence properties but lacking the additional phenyl and acetamide groups.
2-(2-Fluorophenyl)ethylamine:
Uniqueness
N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the combination of the coumarin and fluorophenyl moieties, which confer distinct biological activities and chemical properties. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H18FNO4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C20H18FNO4/c1-12-15-7-6-14(23)10-18(15)26-20(25)16(12)11-19(24)22-9-8-13-4-2-3-5-17(13)21/h2-7,10,23H,8-9,11H2,1H3,(H,22,24) |
InChI Key |
XIONCNQMMXLXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCC3=CC=CC=C3F |
Origin of Product |
United States |
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